![molecular formula C11H15NO B3006869 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol CAS No. 2095773-07-0](/img/structure/B3006869.png)

2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

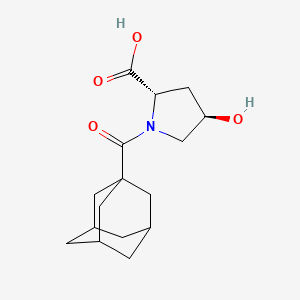

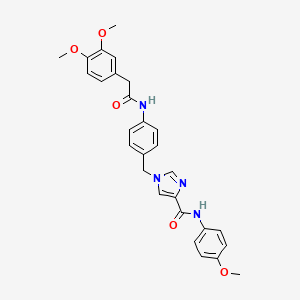

2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and their potential therapeutic applications. The compound is a chiral alcohol, which implies that it has an asymmetric carbon atom and can exist in enantiomerically pure forms.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in several studies. For instance, an efficient and stereoselective route to synthesize 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives has been developed using an asymmetric transfer hydrogenation of β-amino ketones. This process involves a dynamic kinetic resolution and is catalyzed by a ruthenium complex, RuCl(S,S)-TsDPEN, in the presence of formic acid and triethylamine as the hydrogen source. The method yields products with excellent enantioselectivities and diastereomeric ratios .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The presence of a chiral center at the 3-position of the isoquinoline ring is crucial for the biological activity of these compounds. The stereochemistry of this center can significantly influence the binding affinity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions, including condensation with aldehydes. For example, acetaldehyde, produced during ethanol metabolism, can condense with catecholamines like norepinephrine to form tetrahydroisoquinoline alkaloids. These reactions are thought to occur in the body and may have implications for enzyme activity, membrane permeability, and the formation of biologically active intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of the hydroxyl group in the this compound provides the molecule with polar characteristics, which can affect its solubility and interaction with other molecules. The chiral nature of the compound also means that its physical properties, such as optical rotation, can vary depending on the enantiomer. The thermal properties of related compounds have been studied, revealing that complexes containing tetrahydroisoquinoline derivatives can undergo thermal decomposition to yield metal oxides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxicity

The compound 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol is involved in the synthesis of dispirooxindoles via a three-component reaction, which includes 1,2,3,4-tetrahydroisoquinoline. These dispirooxindoles show potential cytotoxic effects against various cancer cell lines, suggesting their applicability in cancer research and therapy (Huang, Huang, Sun, & Yan, 2018).

Anticancer Agents

Derivatives of 1,2,3,4-tetrahydroisoquinoline, like this compound, are studied as potential anticancer agents. These derivatives demonstrate significant cytotoxicity in various cancer cell lines, including breast cancer, highlighting their potential as novel therapeutic agents (Redda, Gangapuram, & Ardley, 2010).

Neuroprotective Actions

This compound, as part of the 1,2,3,4-tetrahydroisoquinolines family, has been associated with neuroprotective and neurorestorative actions. These properties are particularly significant in the context of neurodegenerative diseases and could provide a basis for developing new therapeutic strategies (Peana, Bassareo, & Acquas, 2019).

Dopamine Interaction

1,2,3,4-Tetrahydroisoquinoline derivatives, including this compound, can interact with the dopamine system. They inhibit dopamine uptake in the brain, which can have implications in understanding Parkinson's disease and alcohol addiction (Okada et al., 1998).

Coordination Compounds and Catalysis

The compound is used in synthesizing coordination compounds with various metals like Cu2+, Co2+, and Fe3+. These coordination compounds are explored for their potential in enantioselective catalysis, particularly in nitroaldol and Michael addition reactions, which are significant in chemical synthesis (Jansa et al., 2007).

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets in a manner that results in a range of biological activities

Biochemical Pathways

It is known that ethanol, a related compound, is metabolized via at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 (cyp2e1), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (faee) synthase . These pathways could potentially be affected by the compound .

Pharmacokinetics

Ethanol, a related compound, is known to be metabolized primarily in the liver through the adh and cyp2e1 pathways . The pharmacokinetics of ethanol metabolism have been thoroughly explored, and these insights could potentially apply to the compound .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially be attributed to the compound .

Action Environment

It is known that the nucleophilicity of related compounds can be influenced by the solvent environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKACBLSJQCIWIQ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)

![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)

![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)